N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide
Overview
Description
N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a hydroxy(phenyl)methyl group, and a benzamide moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the thieno[2,3-b]pyridine core, which can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a β-ketoester. The reaction is usually carried out under acidic conditions with a catalyst to facilitate the cyclization.
Next, the hydroxy(phenyl)methyl group is introduced through a Friedel-Crafts alkylation reaction. This step involves the reaction of the thieno[2,3-b]pyridine intermediate with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to further functionalization to introduce the benzamide group. This can be achieved through an amide coupling reaction using benzoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy(phenyl)methyl group can form hydrogen bonds with active sites, while the thieno[2,3-b]pyridine core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}acetamide
- N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}propionamide
Uniqueness
N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-14-13-15(2)24-23-18(14)19(25-22(27)17-11-7-4-8-12-17)21(28-23)20(26)16-9-5-3-6-10-16/h3-13,20,26H,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGJOFWFLJNTFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(C3=CC=CC=C3)O)NC(=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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